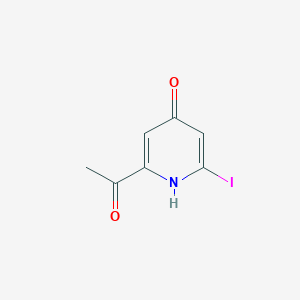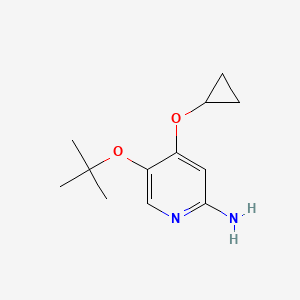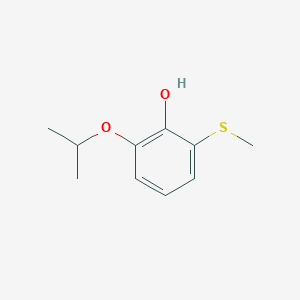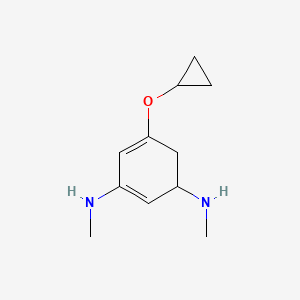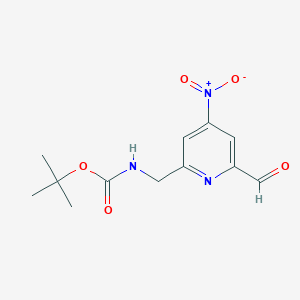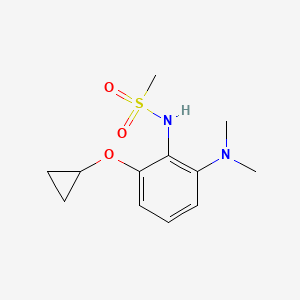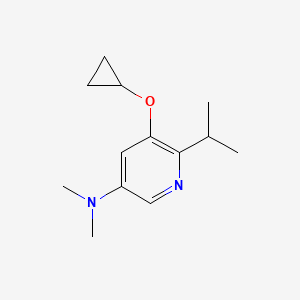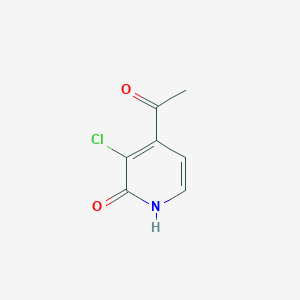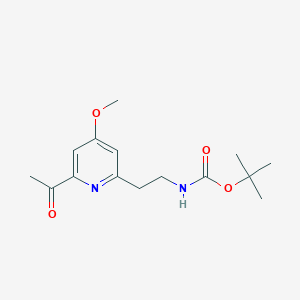
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate typically involves the reaction of 2-(6-acetyl-4-methoxypyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(6-carboxy-4-methoxypyridin-2-yl)ethylcarbamate.
Reduction: 2-(6-hydroxy-4-methoxypyridin-2-yl)ethylcarbamate.
Substitution: 2-(6-substituted-4-methoxypyridin-2-yl)ethylcarbamate.
Scientific Research Applications
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its carbamate structure.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate involves the hydrolysis of the carbamate group to release the active compound. This process is typically catalyzed by enzymes such as esterases. The released compound can then interact with its molecular targets, which may include enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate .
- Tert-butyl (3-allyl-4-methoxypyridin-2-yl)carbamate .
Uniqueness
Tert-butyl 2-(6-acetyl-4-methoxypyridin-2-YL)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxypyridinyl moiety, in particular, distinguishes it from other carbamates and may contribute to its specific interactions with biological targets.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-4-methoxypyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)13-9-12(20-5)8-11(17-13)6-7-16-14(19)21-15(2,3)4/h8-9H,6-7H2,1-5H3,(H,16,19) |
InChI Key |
AMHQKMLAEVUEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


